1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine, also known by its chemical name [4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine, is a complex organic compound with the CAS number 919496-09-6. This compound features a unique structure that includes a cyclopropylpiperazine moiety linked to a pyrimidine ring, which is further connected to a phenylmethanamine group. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine is classified as an organic compound with potential pharmacological activity. It falls under the category of small-molecule inhibitors, particularly those targeting specific enzymes or receptors involved in various biological processes.
The synthesis of 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of catalysts and appropriate solvents can significantly influence the efficiency of each step.
The molecular formula for 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine is C18H23N5, with a molecular weight of approximately 309.4 g/mol.
Property | Value |
---|---|
CAS Number | 919496-09-6 |
Molecular Formula | C18H23N5 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | [4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine |
InChI | InChI=1S/C18H23N5/c19-11... |
InChI Key | QQMXLJSAOUVPLI-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2CCN(CC2)C3=NC=C(C=N3)C4=CC=C(C=C4)CN |
The structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound is involved in various chemical reactions primarily due to its amine and aromatic functionalities. Typical reactions include:
Understanding these reactions is crucial for optimizing synthetic pathways and exploring potential modifications that could enhance the compound's efficacy or selectivity in biological applications.
The mechanism of action for 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, it modulates their activity, leading to various biological effects which may include inhibition or activation depending on the target .
The compound exhibits typical characteristics associated with organic amines:
Key chemical properties include:
Physical property data such as melting point, boiling point, and spectral data (NMR, IR) are critical for characterization but are not extensively detailed in available literature.
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine has potential applications in various scientific fields:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: